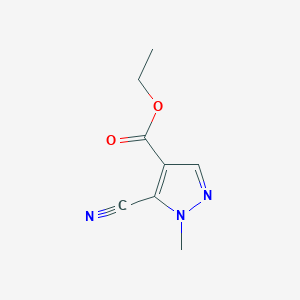
2,2'-Dinitrobenzidine
Overview
Description
2,2'-Dinitrobenzidine is a useful research compound. Its molecular formula is C12H10N4O4 and its molecular weight is 274.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that nitrobenzidines, including 2,2’-dinitrobenzidine, are often involved in electrochemical reactions .
Mode of Action
2,2’-Dinitrobenzidine (also known as 2,3’-DNB) undergoes an electrochemical reduction process. This process involves a single diffusion-limited irreversible polarographic wave in buffered aqueous methanol . Microcoulometric experiments indicate a transfer of ten electrons in the reduction . Cyclic voltammetric studies show direct proof for the existence of a nitroso intermediate .
Biochemical Pathways
It is known that nitrobenzenes, including 2,2’-dinitrobenzidine, can be involved in various bacterial degradation pathways .
Pharmacokinetics
The ionisation constants of 2,2’-dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol . This could potentially impact its bioavailability.
Result of Action
The electrochemical reduction of 2,2’-dinitrobenzidine results in the formation of a nitroso intermediate .
Action Environment
The action of 2,2’-Dinitrobenzidine is influenced by the environment in which it is present. For instance, its electrochemical reduction occurs in buffered aqueous methanol . The stability and working potential range of the modified electrodes were also studied .
Biochemical Analysis
Biochemical Properties
2,2’-Dinitrobenzidine participates in various biochemical reactions. It can undergo reductive cyclization with hydrazine hydrate and Pd-C as a catalyst to form 3,8-DABCC and its 5-oxide derivative (3,8-DABCCNO) . The compound can also be reduced electrochemically, a process that involves the transfer of ten electrons and results in the formation of a nitroso intermediate .
Cellular Effects
For instance, nitrobenzene can cause oxidative stress, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that 2,2’-Dinitrobenzidine could have similar effects due to its structural similarity to nitrobenzene.
Molecular Mechanism
The molecular mechanism of 2,2’-Dinitrobenzidine involves its reduction, which is a ten-electron process resulting in the formation of a nitroso intermediate . This process is facilitated by the presence of the nitro groups, which are electron-withdrawing and can stabilize the negative charge developed during reduction .
Properties
IUPAC Name |
4-(4-amino-2-nitrophenyl)-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJXQZAKAOGYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207266 | |
| Record name | 2,2'-Dinitrobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-71-0 | |
| Record name | 2,2'-Dinitrobenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dinitrobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)






![2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide](/img/structure/B1598799.png)
